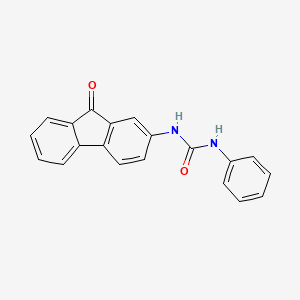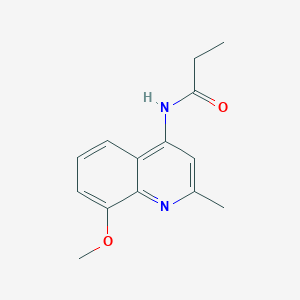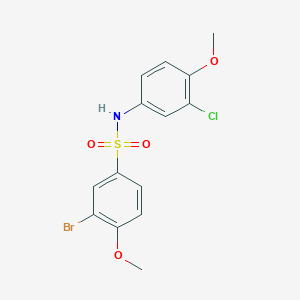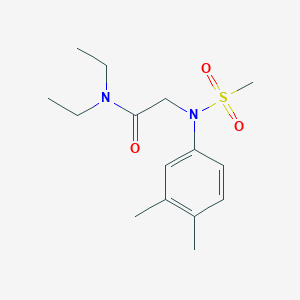
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide, also known as BOPP, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide acts as a potent HDAC inhibitor, which leads to the accumulation of acetylated histones and transcription factors, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes. This ultimately leads to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. It has also been found to possess anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide offers several advantages for lab experiments, including its potent anticancer activity and ability to modulate various signaling pathways. However, its limitations include its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future studies on 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additional research is needed to elucidate its mechanism of action and optimize its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of novel analogs and derivatives of 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic profiles.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-phenylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization methods.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)-3-pyrrolidinecarboxamide has been found to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-18-9-11-19(12-10-18)24-15-17(14-20(24)25)21(26)23-13-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRPXPVZGUPWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenylbutyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)


![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)
![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)
![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)